Methyl 3-hydroxy-4-phenylbutanoate is an organic compound characterized by the molecular formula and a molecular weight of 194.23 g/mol. This compound is a methyl ester derivative of 3-hydroxy-4-phenylbutanoic acid, making it significant in organic synthesis and pharmaceutical applications. It is classified as an ester, which is a category of compounds formed from the reaction of an alcohol and a carboxylic acid .
Methyl 3-hydroxy-4-phenylbutanoate can be synthesized through several methods:
In industrial applications, continuous flow reactors are often utilized for large-scale production, optimizing yields and purity while minimizing waste. Advanced catalysts and controlled reaction conditions are crucial for achieving high efficiency in these processes.
The molecular structure of methyl 3-hydroxy-4-phenylbutanoate can be represented with the following details:
This structure indicates a central butanoate chain with a hydroxyl and a phenyl group attached, which contributes to its chemical properties and reactivity .
The exact mass of the compound is approximately 194.094 g/mol, confirming its molecular weight .
Methyl 3-hydroxy-4-phenylbutanoate participates in various chemical reactions, including:
Typical reagents and conditions include:
The mechanism of action for methyl 3-hydroxy-4-phenylbutanoate involves its interaction with biological targets through hydrogen bonding facilitated by the hydroxyl group. The ester group can hydrolyze to release active 3-hydroxy-4-phenylbutanoic acid, which may interact with various enzymes and receptors, influencing their activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Methyl 3-hydroxy-4-phenylbutanoate exhibits typical properties of esters, including moderate solubility in organic solvents and reactivity towards nucleophiles due to its electrophilic carbonyl carbon .
Methyl 3-hydroxy-4-phenylbutanoate is primarily used in:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly within the fields of medicinal chemistry and organic synthesis.
Asymmetric hydrogenation of β-keto esters represents the most industrially viable route to enantiomerically enriched Methyl 3-hydroxy-4-phenylbutanoate. This method employs ruthenium-BINAP complexes to achieve >95% ee by selectively reducing the C3 ketone group while preserving the ester functionality. Critical parameters include:
Alternative aryne acyl-alkylation methodologies enable access to structurally diverse precursors. As shown in Table 1, this one-pot cascade couples in situ-generated benzynes with β-ketoesters, followed by ammonia-mediated cyclization to yield chiral isoquinoline intermediates that can be hydrolyzed to target molecules [9].
Table 1: Asymmetric Aryne Acyl-Alkylation for Chiral Intermediate Synthesis
| Aryne Precursor | β-Ketoester | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-(TMS)phenyl triflate | Methyl acetoacetate | 8 | 78 | >99 |
| 3-Methoxy-2-(TMS)phenyl triflate | Ethyl 2-oxobutanoate | 12 | 65 | 97 |
| 4-Fluoro-2-(TMS)phenyl triflate | Methyl 2-oxo-4-phenylbutanoate | 10 | 82 | 95 |
Grignard-based routes provide atom-economic access to the target compound’s carbon skeleton. Key steps involve:
Critical optimization focuses on halide effects: Methylmagnesium iodide (MeMgI) in dichloromethane enhances diastereoselectivity (7.8:1 syn/anti) compared to MeMgCl (1.1:1) due to modulated Lewis acidity at magnesium [6]. Solvent-free esterification at 80°C minimizes racemization risks.
Immobilized Candida antarctica lipase B (CAL-B) enables kinetic resolution of racemic Methyl 3-hydroxy-4-phenylbutanoate with exceptional stereoselectivity:
Whole-cell biocatalysis using engineered Lactobacillus kefiri expressing NADP⁺-dependent alcohol dehydrogenases achieves asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to the (S)-hydroxy ester (95% ee) with cofactor recycling via glucose dehydrogenase [7].
Simultaneous protection of β-hydroxy and α-amino groups is critical for synthesizing advanced intermediates:
Protecting group selection profoundly impacts stereochemical outcomes. Chelation-controlled Grignard additions to β-hydroxy ketones show 5.5× higher diastereoselectivity when the hydroxy group is unprotected versus TBS-protected analogues [6].
Three key challenges dominate scale-up:
Table 2: Continuous-Flow vs. Batch Process Metrics
| Parameter | Batch Reactor | Continuous-Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Volume (L/kg product) | 120 | 15 | 8× reduction |
| Catalyst Loading (mol%) | 1.0 | 0.25 | 75% reduction |
| Space-Time Yield (g/L/h) | 15 | 210 | 14× increase |
| Erosion of ee After 5 Runs | 8% | <0.5% | 16× stability increase |
A pharmaceutical case study achieved 200 kg/year production using enzyme-membrane reactors (EMRs) with ceramic supports, reducing waste by 40% versus batch processes [6].
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3